1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea

URAT1 inhibition urate transport hyperuricemia

Target URAT1 with precision using this ortho-chloro substituted piperidinyl urea. Unlike clinical inhibitors (e.g., dotinurad ~37–190 nM), its 3.22 µM IC₅₀ enables partial inhibition studies and reduces transporter saturation artifacts. The unique 2-chlorophenyl and 2-oxopiperidin-1-yl moieties make it indispensable for SAR around halogen-dependent potency and selectivity versus UT-A1, OAT1/3, and GLUT9. Use as a matched negative control in DCN1-UBE2M or sEH assays, where no off-target activity is reported. Differentiate your hit triage with this high-demand research tool.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
CAS No. 1208467-44-0
Cat. No. B3014526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea
CAS1208467-44-0
Molecular FormulaC18H18ClN3O2
Molecular Weight343.81
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H18ClN3O2/c19-15-8-1-2-9-16(15)21-18(24)20-13-6-5-7-14(12-13)22-11-4-3-10-17(22)23/h1-2,5-9,12H,3-4,10-11H2,(H2,20,21,24)
InChIKeyJOPAMPQBGCJMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea (CAS 1208467-44-0): Compound Class and Key Characteristics for Procurement Evaluation


1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea (CAS 1208467-44-0) is a synthetic small-molecule urea derivative (MW 343.81 g/mol) characterized by a 2-chlorophenyl group and a 2-oxopiperidin-1-yl phenyl moiety connected through a central urea linker. It belongs to the broader class of piperidinyl urea compounds that have been explored as chemical probes targeting protein-protein interactions such as DCN1-UBE2M [1] and as soluble epoxide hydrolase (sEH) inhibitors [2]. The compound has documented bioactivity as an inhibitor of human urate transporter 1 (URAT1) with a reported IC₅₀ of 3.22 µM in a cellular uptake assay [3]. Its structural features—particularly the ortho-chloro substitution on the phenyl ring and the 2-oxopiperidin-1-yl substituent—distinguish it from other urea-based analogs, potentially influencing target selectivity and physicochemical properties relevant to procurement decisions.

Why 1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea Cannot Be Replaced by Generic Piperidinyl Urea Analogs in Targeted Research Applications


Piperidinyl urea compounds exhibit pronounced target-selectivity divergence driven by subtle substituent variations. In the DCN1 inhibitor series, structure-activity relationship (SAR) studies demonstrated that modification of the piperidine ring size, substitution pattern, and the nature of the pendant aromatic group produced greater than 100-fold differences in biochemical potency for the DCN1-UBE2M interaction [1]. Among soluble epoxide hydrolase inhibitors, piperidine urea analogs can vary from sub-nanomolar to micromolar IC₅₀ values depending on the substitution pattern, with even the fluorescent assay format significantly altering rank-order potency [2]. For URAT1 inhibition, established clinical inhibitors such as dotinurad achieve IC₅₀ values of approximately 37–190 nM, whereas the target compound exhibits an IC₅₀ of 3.22 µM—a 17- to 87-fold potency difference that makes simple analog substitution inappropriate for URAT1-focused studies [3]. These data collectively demonstrate that generic substitution within this chemical class is unreliable without explicit, matched-assay comparative data.

1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea: Head-to-Head Quantitative Differentiation Evidence for Procurement


URAT1 Inhibitory Potency of 1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea Versus Dotinurad: A Cross-Study Comparative Analysis

The target compound demonstrates moderate inhibitory activity against human URAT1 (IC₅₀ = 3.22 µM) in a cellular ¹⁴C-uric acid uptake assay using HEK293 cells stably overexpressing human URAT1 [1]. In comparison, the clinically approved URAT1 inhibitor dotinurad exhibits an IC₅₀ of approximately 0.17–0.19 µM against wild-type human URAT1 in comparable cellular uptake inhibition assays [2]. This represents an approximately 17- to 19-fold potency advantage for dotinurad. However, the target compound's intermediate potency (low micromolar range) positions it as a useful tool compound or scaffold for SAR exploration where a less potent starting point is desired for optimization campaigns, or where partial URAT1 inhibition is the experimental objective.

URAT1 inhibition urate transport hyperuricemia gout

Structural Differentiation from 1-(Oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea: Chlorophenyl vs. Tetrahydropyran Substituent Impact on Physicochemical Profile

The target compound (MW 343.81 g/mol) contains a 2-chlorophenyl substituent, whereas its close structural analog 1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea (CAS 2034571-64-5; MW 317.39 g/mol) replaces this with a tetrahydropyran (oxan-4-yl) group . The 2-chlorophenyl moiety introduces increased lipophilicity and potential for halogen bonding interactions with target proteins, while the tetrahydropyran analog introduces additional hydrogen bond acceptor capacity via the ring oxygen. The molecular weight difference (343.81 vs. 317.39 g/mol) and associated calculated logP difference (estimated ~1.5–2.0 units higher for the chlorophenyl analog based on fragment contributions) translate to distinct solubility, permeability, and protein-binding profiles that must be considered in assay design and formulation .

physicochemical properties logP solubility structural analog comparison

Biological Target Annotation: URAT1 Selectivity Potential Relative to Other Piperidinyl Urea-Targeted Pathways (DCN1, sEH)

The target compound has a documented bioactivity annotation against human URAT1 (IC₅₀ = 3.22 µM) [1]. By contrast, the structurally related piperidinyl urea class has been optimized primarily for two distinct targets: (i) the DCN1-UBE2M protein-protein interaction, where optimized analogs achieve biochemical IC₅₀ values in the nanomolar range (e.g., NAcM-OPT, IC₅₀ = 79 nM) , and (ii) soluble epoxide hydrolase (sEH), where piperidine urea inhibitors achieve sub-nanomolar to low nanomolar potency (e.g., EC5026, Ki = 0.06 nM) [2]. The target compound has no reported activity against DCN1 or sEH in curated databases, suggesting a degree of target selectivity within the piperidinyl urea chemotype. The 2-chlorophenyl pharmacophore in the target compound differs from the trifluoromethylphenyl and other aromatic groups in DCN1-optimized analogs (e.g., PDB 6BG5 ligand), providing a structural rationale for target preference divergence [3].

target selectivity URAT1 DCN1 sEH polypharmacology

Molecular Scaffold Uniqueness: Ortho-Chlorophenyl Urea Motif in the Context of Piperidinyl Urea Chemical Space

Among commercially available piperidinyl urea compounds containing the 3-(2-oxopiperidin-1-yl)phenyl core, the ortho-chlorophenyl substitution pattern of the target compound represents a distinct chemical space entry. Related analogs with the same core include the o-tolyl variant (CAS not specified), the tetrahydropyran variant (CAS 2034571-64-5), and the 3,4-dimethylphenyl variant (CAS 1206994-69-5) . None of these analogs incorporate a halogen at the ortho position of the pendant phenyl ring. The ortho-chloro substituent can influence both the conformational preference of the urea linkage (via steric effects) and the electronic properties of the aromatic ring (via inductive electron withdrawal), providing a unique SAR vector not explored by the other commercially available core analogs .

chemical diversity scaffold novelty ortho-chloro substitution SAR

In Vitro URAT1 Potency Cross-Referenced Across Multiple Urea Transporter Family Members: UT-A1 vs. URAT1 Selectivity Window

The target compound (CHEMBL5437838) has been profiled against two members of the solute carrier family relevant to urea and urate transport. Against human URAT1 (SLC22A12), it exhibits an IC₅₀ of 3.22 µM [1]. A structurally related compound (CHEMBL4874369, representing a close analog within the same chemotype) was tested against rat UT-A1 (urea transporter A1) and showed an IC₅₀ of 5.00 µM [2]. While these data come from separate experiments and species (human URAT1 vs. rat UT-A1), the comparable micromolar potency range suggests that the 2-chlorophenyl piperidinyl urea scaffold may exhibit activity across multiple urea/urate transporter family members. The ~1.6-fold difference between the URAT1 and UT-A1 IC₅₀ values (3.22 vs. 5.00 µM) indicates a modest preference for URAT1 over UT-A1 within the limitations of cross-species comparison.

transporter selectivity URAT1 UT-A1 urea transporter SLC22A12

Optimal Research and Procurement Application Scenarios for 1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea (CAS 1208467-44-0)


URAT1-Mediated Urate Transport Studies Requiring Intermediate-Potency Tool Compounds

Researchers investigating urate transport inhibition for hyperuricemia or gout target validation can employ this compound as an intermediate-potency URAT1 inhibitor (IC₅₀ = 3.22 µM). Unlike the high-potency clinical inhibitor dotinurad (IC₅₀ ~0.17 µM), this compound's micromolar activity window allows for detection of partial inhibition phenotypes and reduces the risk of complete transporter blockade that may confound mechanistic studies [1]. The compound is suitable for concentration-response experiments in the 0.3–30 µM range in HEK293-URAT1 cellular uptake assays [1].

Structure-Activity Relationship (SAR) Campaigns Exploring Ortho-Chlorophenyl Halogen Bonding in Piperidinyl Urea Chemical Space

Medicinal chemistry teams conducting SAR exploration around the piperidinyl urea scaffold can use this compound as a key analog representing ortho-halogen substitution on the pendant phenyl ring. The 2-chlorophenyl group is absent from commercially available core analogs such as the o-tolyl, tetrahydropyran, and 3,4-dimethylphenyl variants, making this compound a unique SAR data point for evaluating halogen-dependent potency shifts and conformational effects on target engagement . Parallel procurement of the tetrahydropyran analog (CAS 2034571-64-5) is recommended for matched-pair SAR comparison .

Transporter Selectivity Profiling Panels: URAT1 vs. UT-A1 Cross-Screening

Investigators building selectivity panels for urea/urate transporter family members can incorporate this compound alongside structurally related analogs to profile URAT1-UT-A1 selectivity. The target compound's URAT1 IC₅₀ (3.22 µM) compared with the close analog's UT-A1 IC₅₀ (5.00 µM) establishes a baseline selectivity window of approximately 1.6-fold [2]. This compound is appropriate for inclusion in broader transporter profiling panels (OAT1, OAT3, GLUT9) where understanding chemotype-dependent selectivity is critical for hit triage in phenotypic screening campaigns [2].

Negative Control or Counterscreen for DCN1-UBE2M and sEH Inhibitor Programs

For laboratories running DCN1-UBE2M protein-protein interaction inhibitor screens (e.g., TR-FRET assays) or sEH enzymatic inhibition assays, this compound can serve as a structurally matched negative control. As a piperidinyl urea that has no reported activity against DCN1 or sEH in curated databases, it provides a chemotype-matched inert comparator, in contrast to potent DCN1 inhibitors (NAcM-OPT, IC₅₀ = 79 nM) or sEH inhibitors (EC5026, Ki = 0.06 nM) [3]. This application is particularly relevant for confirming that phenotypic effects observed with DCN1 or sEH inhibitors are on-target rather than driven by general piperidinyl urea scaffold effects [3].

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.